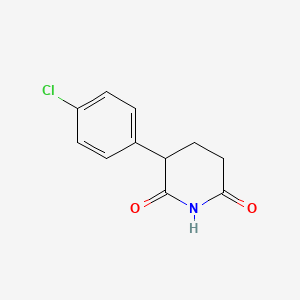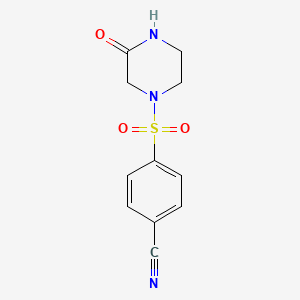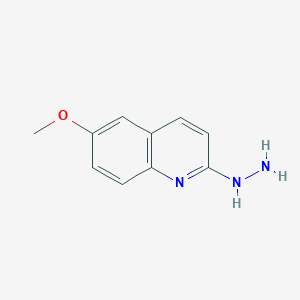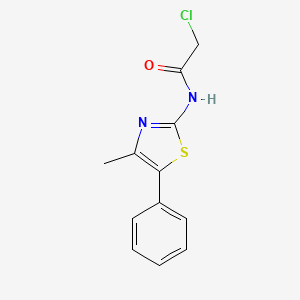
2-Pyridineethanol,4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanol,4-methyl- is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, where a methyl group is attached to the fourth position and an ethanol group is attached to the second position of the pyridine ring. This compound is known for its versatile applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Pyridineethanol,4-methyl- involves the reduction of 4-methylpyridine-2-carboxylic acid using sodium borohydride in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of 2-Pyridineethanol,4-methyl- can be achieved through catalytic hydrogenation of the corresponding pyridine derivative. This process often employs a noble metal catalyst such as palladium or ruthenium supported on a heterogeneous medium .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineethanol,4-methyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed reactions with aryl and alkenyl chlorides are common for substitution reactions.
Major Products Formed
Oxidation: 4-Methylpyridine-2-carboxylic acid
Reduction: 4-Methyl-2-pyridylamine
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
2-Pyridineethanol,4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridineethanol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, thereby influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridineethanol: Lacks the methyl group at the fourth position.
4-Methylpyridine: Lacks the ethanol group at the second position.
2-Pyridinemethanol: Similar structure but with a hydroxymethyl group instead of an ethanol group.
Uniqueness
2-Pyridineethanol,4-methyl- is unique due to the presence of both a methyl group and an ethanol group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
2-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4,6,10H,3,5H2,1H3 |
Clave InChI |
FHSJJAZIXYDSPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


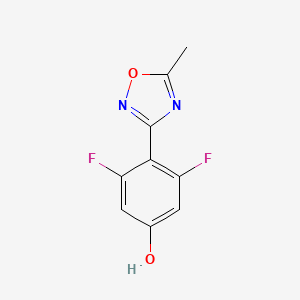
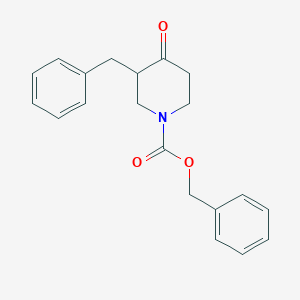
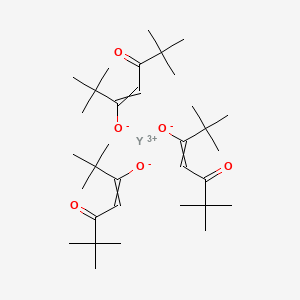


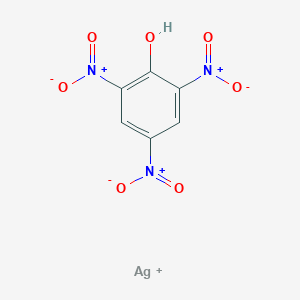
![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
